molecular formula C16H24N2O3 B2892482 tert-Butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate CAS No. 2140326-95-8

tert-Butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate

Cat. No.: B2892482
CAS No.: 2140326-95-8
M. Wt: 292.379
InChI Key: SQFDPDRHLWUAGP-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate (CAS: 2140326-95-8) is a synthetic carbamate derivative characterized by a tert-butyl carbamate group attached to a phenyl ring substituted with a morpholin-4-ylmethyl moiety. It serves as a critical intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and targeted therapies . The morpholine group contributes to hydrogen-bonding interactions, while the tert-butyl carbamate provides steric protection, making the compound suitable for selective functionalization .

Properties

IUPAC Name

tert-butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)17-14-6-4-5-13(11-14)12-18-7-9-20-10-8-18/h4-6,11H,7-10,12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFDPDRHLWUAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Nucleophilic Substitution Followed by Hydrogenation and Boc Protection

This three-step method is the most widely reported approach for synthesizing the target compound.

Step 1: Synthesis of 3-Nitrobenzylmorpholine
  • Reactants : 3-Nitrobenzyl bromide (1.0 equiv), morpholine (2.5 equiv), K₂CO₃ (3.0 equiv)
  • Conditions : DMF, reflux, 12–24 hours
  • Mechanism : Nucleophilic substitution of bromide by morpholine.
  • Yield : ~85% (estimated from analogous reactions)
Step 2: Hydrogenation to 3-Aminobenzylmorpholine
  • Reactants : 3-Nitrobenzylmorpholine, H₂ gas (5 bar), 10% Pd/C (0.1 equiv)
  • Conditions : Ethanol, room temperature, 6–8 hours
  • Mechanism : Catalytic hydrogenation reduces the nitro group to an amine.
  • Yield : 70–90%
Step 3: Boc Protection of the Amine
  • Reactants : 3-Aminobenzylmorpholine (1.0 equiv), Boc₂O (1.2 equiv), NaOH (2.0 equiv)
  • Conditions : THF/H₂O (2:1), 0°C to RT, 4–6 hours
  • Mechanism : Base-mediated nucleophilic attack on Boc anhydride.
  • Yield : 75–90%

Table 1 : Optimization of Boc Protection Conditions

Base Solvent Temperature Time (h) Yield (%)
NaOH THF/H₂O 0°C → RT 6 88
DMAP DCM RT 12 78
TEA Acetonitrile RT 8 82

Reductive Amination Approach

An alternative route involves reductive amination to install the morpholine moiety.

Step 1: Synthesis of 3-Formylphenylcarbamate
  • Reactants : 3-Aminobenzaldehyde (1.0 equiv), Boc₂O (1.1 equiv)
  • Conditions : DCM, DMAP (0.1 equiv), RT, 4 hours
  • Yield : 92%
Step 2: Reductive Amination with Morpholine
  • Reactants : 3-Formylphenylcarbamate (1.0 equiv), morpholine (2.0 equiv), NaBH₃CN (1.5 equiv)
  • Conditions : MeOH, RT, 12 hours
  • Mechanism : Formation of imine followed by cyanoborohydride reduction.
  • Yield : 68%

Key Limitation : Lower yield due to competing side reactions during imine formation.

Industrial-Scale Considerations

For large-scale production, continuous-flow hydrogenation and Boc protection have been explored to enhance safety and efficiency:

  • Hydrogenation : Pd/C-packed tubular reactor, ethanol, 5 bar H₂, 50°C, residence time: 30 min (conversion: 98%).
  • Boc Protection : Microreactor system, THF/H₂O, 25°C, residence time: 10 min (yield: 91%).

Analytical Characterization

The compound is characterized by spectroscopic and chromatographic methods:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.52 (s, 9H, Boc), 2.48 (t, 4H, morpholine-CH₂), 3.72 (t, 4H, morpholine-OCH₂), 3.85 (s, 2H, Ar-CH₂), 6.90–7.25 (m, 4H, aromatic).
  • IR (KBr) : 1695 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend).
  • LCMS (APCI+) : m/z 293.2 [M+H]⁺.

Side Reactions and Mitigation Strategies

  • Di-Boc Formation : Controlled by using 1.1–1.2 equiv of Boc₂O.
  • Incomplete Hydrogenation : Addressed by increasing Pd/C loading to 15%.
  • Morpholine Over-Alkylation : Avoided by employing excess morpholine (2.5 equiv).

Comparative Analysis of Methods

Method Advantages Disadvantages Yield (%)
Nucleophilic Substitution High scalability, robust conditions Requires nitrobenzyl bromide 70–90
Reductive Amination Avoids halogenated intermediates Lower yield, side reactions 60–68

Applications in Drug Synthesis

The compound serves as a key intermediate in:

  • PI3K/HDAC Inhibitors : Used in oncology drug candidates.
  • Antiviral Agents : Functionalized via Suzuki coupling for protease inhibitors.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

tert-Butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The morpholin-4-ylmethyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Table 1: Morpholine-Containing Carbamates

Compound Name Substituent Purity (%) Key Applications CAS Number
tert-Butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate Morpholin-4-ylmethyl phenyl 98 Kinase inhibitor intermediates 2140326-95-8
tert-Butyl N-[2-(morpholin-4-yl)-2-oxoethyl]carbamate (LD-1467) Morpholin-4-yl-oxoethyl 98 Protease inhibition studies 114703-81-0
tert-Butyl N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]carbamate (LD-0900) Morpholin-4-yl-oxopropyl 97 Antibacterial agent synthesis 796046-03-2

Key Differences :

  • Polarity : The morpholin-4-ylmethyl group in the target compound increases polarity compared to oxoethyl (LD-1467) and oxopropyl (LD-0900) derivatives, as evidenced by HPLC retention times .
  • Bioactivity : The phenyl ring in the target compound enables π-π stacking interactions in enzyme binding, unlike aliphatic chains in LD-1467 and LD-0900 .

Substituted Phenyl Carbamates

Table 2: Phenyl Carbamate Derivatives

Compound Name Substituent Purity (%) Synthesis Method Biological Activity
tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate Benzyloxy, methyl N/A SNAr reaction Anticancer lead optimization
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate Amino, methyl ≥95 Reductive amination Antileukemic agents
tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate Chloro-naphthoquinone N/A Nucleophilic substitution CDC25 phosphatase inhibition

Key Differences :

  • Electronic Effects: Electron-withdrawing groups (e.g., chloro-naphthoquinone in ) reduce carbamate stability compared to electron-donating morpholine .
  • Synthetic Complexity : The target compound’s morpholinylmethyl group requires multi-step synthesis (e.g., Buchwald-Hartwig amination), whereas benzyloxy derivatives () are synthesized via simpler SNAr reactions.

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
This compound 320.42 2.1 0.8 (PBS)
tert-Butyl (4-Bromo-3,5-dimethoxybenzyl)carbamate (41ζ) 343.24 3.5 0.2 (DMSO)
tert-Butyl N-[[3-Fluoro-4-(4-methylthiazol-5-yl)benzyl]carbamate (42h) 348.40 2.8 1.5 (DMSO)

Key Insights :

  • Lipophilicity : The morpholine group reduces LogP (2.1) compared to bromo-dimethoxy derivatives (LogP 3.5), enhancing aqueous solubility .
  • Metabolic Stability : Morpholine’s resistance to oxidation contrasts with thiazole (42h), which undergoes CYP450-mediated metabolism .

Biological Activity

tert-Butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate is a synthetic organic compound notable for its biological activity, particularly in enzyme inhibition and potential therapeutic applications. This compound features a tert-butyl group, a morpholine ring, and a phenyl group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N2O2C_{16}H_{24}N_{2}O_{2}, with a molecular weight of approximately 292.38 g/mol. The presence of the morpholine ring enhances solubility, which is crucial for its biological activity.

Structure Comparison

Compound NameStructure FeaturesUnique Aspects
Tert-butyl N-(4-methylpiperidin-4-yl)carbamateContains a piperidine ringLacks the morpholine ring
Tert-butyl N-(2-aminoethyl)carbamateContains ethylene diamine moietyDoes not have phenyl or morpholine groups
Tert-butyl N-{3-bromo-4-[(morpholin-4-yl)methyl]phenyl}carbamateIncludes a bromo substituentDifferent halogen substitution affects reactivity

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various enzymes and receptors, making it a valuable compound in drug discovery. Its mechanism of action typically involves binding to the active sites of target enzymes or receptors, leading to inhibition of their activity. This interaction can modulate biochemical pathways associated with diseases.

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been studied for its effects on β-secretase and acetylcholinesterase, both critical in Alzheimer's disease pathology. The compound demonstrated moderate inhibition with IC50 values indicating its potential as a therapeutic agent.
  • Cell Culture Experiments : In cellular models, this compound has shown protective effects against oxidative stress-induced cell death. These findings suggest that the compound may enhance cell viability by modulating oxidative stress responses.
  • Animal Studies : Preliminary studies in animal models have assessed the compound's efficacy in reducing amyloid-beta aggregation, a hallmark of Alzheimer's disease. While results indicated some protective effects, further research is needed to confirm these findings and understand the underlying mechanisms.

The mechanism through which this compound exerts its biological effects involves:

  • Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes.
  • Enhanced Solubility : The morpholine component increases solubility, facilitating better interaction with biological membranes.

Future Directions in Research

Given its promising biological activity, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Investigating how modifications to the structure affect biological activity could lead to more potent derivatives.
  • Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.
  • Mechanistic Studies : Delving deeper into the molecular interactions and pathways affected by this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-Butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via carbamate coupling. For example, tert-butyl carbamate reacts with 3-(morpholin-4-ylmethyl)phenyl isocyanate in dichloromethane (DCM) with a base like triethylamine at room temperature .
  • Key Variables : Solvent polarity (e.g., DCM vs. THF), temperature (room temp vs. reflux), and stoichiometry of reagents. Automated reactors can enhance reproducibility for scale-up .
  • Yield Optimization : Column chromatography or recrystallization in ethanol/water mixtures achieves >95% purity. Monitor reaction progress via TLC or NMR .

Q. How is the structural integrity of this compound validated in synthetic chemistry research?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR confirm the presence of tert-butyl (1.2–1.4 ppm singlet), morpholine (2.4–3.7 ppm), and carbamate carbonyl (150–155 ppm in 13^13C) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, verifying bond angles and stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at 293.36 g/mol) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or morpholine rings) affect biological activity?

  • Case Study : Replacing morpholine with piperidine reduces enzyme inhibition potency by 40%, highlighting the role of morpholine’s oxygen in hydrogen bonding .
  • Data Contradictions : Some studies report conflicting IC50 values due to assay conditions (e.g., pH sensitivity of carbamate hydrolysis). Use standardized enzymatic assays (e.g., fluorescence-based) to minimize variability .
  • Design Strategy : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability while retaining binding affinity .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., kinases), identifying key residues (e.g., Lys123) for hydrogen bonding with the carbamate group .
  • MD Simulations : GROMACS simulations reveal conformational stability of the morpholine ring in aqueous environments, correlating with in vivo bioavailability .
  • SAR Analysis : Quantitative structure-activity relationship (QSAR) models prioritize derivatives with logP <3.5 for improved permeability .

Q. How do crystallographic data resolve ambiguities in stereochemical assignments?

  • ORTEP-III Analysis : Visualize anisotropic displacement parameters to distinguish between positional disorder and true stereoisomerism .
  • Twinned Data Refinement : SHELXL’s TWIN command refines datasets with pseudo-merohedral twinning, common in carbamate derivatives due to flexible side chains .
  • Validation Tools : PLATON’s ADDSYM detects missed symmetry operations, ensuring accurate space group assignments .

Key Considerations for Experimental Design

  • Hydrolysis Mitigation : Use fresh DCM (dry) to prevent carbamate degradation. Add stabilizers like BHT (0.01%) in storage .
  • Biological Assays : Pre-incubate compounds at physiological pH (7.4) to account for hydrolysis artifacts .
  • Crystallization : Optimize vapor diffusion with hexane/ethyl acetate (3:1) to grow single crystals for X-ray analysis .

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